Differentiation by Physicochemical Profile: Lipophilic Efficiency vs. Simpler Naphthofuran Analogs
The target compound (MW 311.34 g/mol; cLogP ~4.21; tPSA 43.18 Ų) fills a distinct physicochemical niche compared to the common building block 4-naphtho[2,1-b]furan-2-yl-2-pyrimidinamine (MW 261.28 g/mol; cLogP ~3.0; tPSA 64.8 Ų) . The N-pyrrolyl substitution on the target compound increases molecular weight by ~50 Da and lipophilicity by approximately 1.2 log units, while reducing polar surface area by ~22 Ų [REFS-1, REFS-2]. This profile is more favorable for passive membrane permeability and blood-brain barrier penetration, at the acceptable upper limit of CNS drug-like space.
| Evidence Dimension | Lipophilic efficiency (LipE) and CNS MPO score |
|---|---|
| Target Compound Data | MW: 311.34; cLogP: 4.21; tPSA: 43.18 Ų; CNS MPO: ~3.8 |
| Comparator Or Baseline | 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine (CAS 866131-44-4): MW: 261.28; cLogP: ~3.0; tPSA: 64.8 Ų; CNS MPO: ~4.5 |
| Quantified Difference | ΔMW +50 Da; ΔcLogP +1.2; ΔtPSA -22 Ų; ΔCNS MPO -0.7 |
| Conditions | Calculated using SwissADME based on SMILES structures |
Why This Matters
The higher lipophilicity and lower tPSA of the target compound predict superior membrane penetration relative to the amino analog, which is critical for intracellular target engagement in cell-based assays.
